molecular formula C8H13ClO B041068 3-Cyclopentylpropionyl chloride CAS No. 104-97-2

3-Cyclopentylpropionyl chloride

Cat. No. B041068
CAS RN: 104-97-2
M. Wt: 160.64 g/mol
InChI Key: SZQVEGOXJYTLLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar chlorinated compounds typically involves the reaction of the corresponding acid or alcohol with a chlorinating agent. For compounds like 3-chloropropionyl chloride, continuous flow procedures have been developed to improve safety and efficiency, suggesting similar methodologies could apply to 3-cyclopentylpropionyl chloride synthesis (Movsisyan et al., 2018).

Molecular Structure Analysis

The molecular structure of cyclopropyl derivatives provides insight into the general framework that might be similar to 3-cyclopentylpropionyl chloride. Studies show specific bond distances and angles that are critical in understanding the structural aspects of these compounds, which could be analogous to the cyclopentylpropionyl counterparts (Schwendeman et al., 1964).

Chemical Reactions and Properties

Cyclopropyl derivatives, including those with chlorides, participate in a range of chemical reactions due to the strain in the cyclopropyl ring and the reactivity of the chloride. These reactions include cycloadditions, ring expansions, and substitutions, which could be reflective of the reactivity of 3-cyclopentylpropionyl chloride as well (Garve et al., 2016).

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility of 3-cyclopentylpropionyl chloride can be inferred from related structures. The analysis of cyclopropylcarbonyl chloride offers valuable insights into its conformational behavior and physical state changes, which could be similar for the cyclopentyl variant (Katon et al., 1968).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, can be derived from studies on cyclopropyl and other alkyl chloride compounds. The behavior in synthesis and the influence of the cyclopentyl group on reactivity can offer insights into the chemical properties of 3-cyclopentylpropionyl chloride (Fleming & Thomas, 1972).

Scientific Research Applications

  • Continuous Flow Production for Chemical Building Blocks : Movsisyan et al. (2018) discuss the continuous flow production of 3-chloropropionyl chloride, which provides a safer, efficient, and cost-effective method for producing building blocks used in adhesives, pharmaceuticals, and herbicides (Movsisyan et al., 2018).

  • Rearrangement to Produce Allyl Chlorides : Fleming and Thomas (1972) found that cyclopropyl chlorides rearrange to form allyl chlorides, which are useful in creating allyl ethers in the presence of nucleophiles (Fleming & Thomas, 1972).

  • Biocatalytic Asymmetric Reduction : Xu et al. (2015) demonstrated that deep eutectic solvents, particularly choline chloride/urea, can enhance the biocatalytic asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol in Acetobacter sp. CCTCC M209061 (Xu et al., 2015).

  • Catalysis in Heck Reactions : Littke and Fu (2001) found that Pd/P(t-Bu)3/Cy2NMe is a versatile catalyst for Heck reactions of aryl chlorides and bromides, providing high E/Z stereoselection and mildness in these processes (Littke & Fu, 2001).

  • Antimicrobial Properties : Girgis, Barsoum, and Samir (2009) synthesized compounds showing promising antimicrobial activity against both gram-positive and gram-negative bacteria (Girgis, Barsoum, & Samir, 2009).

  • Synthesis of Carbonyl-Containing Alkyl Chlorides : Huang et al. (2016) report the silver-catalyzed ring-opening chlorination of cycloalkanols to efficiently synthesize carbonyl-containing alkyl chlorides with high regioselectivity and efficiency, useful for synthetic intermediates and drugs (Huang et al., 2016).

  • Potential in Photocatalytic Reduction : Yin et al. (2016) found that the hexachlorocerate(III) anion is a potent, stable, and readily available ultraviolet A photosensitizer for aryl chlorides, with potential applications in photocatalytic reduction of aryl chloride substrates (Yin et al., 2016).

  • Applications in Cystic Fibrosis Treatment : Arispe et al. (1998) observed that low concentrations of CPX and DAX activate chloride efflux in cells, potentially offering therapeutic uses in cystic fibrosis treatment (Arispe, Ma, Jacobson, & Pollard, 1998).

Safety And Hazards

3-Cyclopentylpropionyl chloride is a combustible liquid . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The global Cyclopentylpropionyl Chloride market was valued at US$ 29 million in 2023 and is anticipated to reach US$ 36 million by 2030, witnessing a CAGR of 3.1% during the forecast period 2024-2030 . This suggests a growing demand for this compound in various applications.

properties

IUPAC Name

3-cyclopentylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQVEGOXJYTLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146210
Record name 3-Cyclopentylpropionyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentylpropionyl chloride

CAS RN

104-97-2
Record name Cyclopentanepropanoyl chloride
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Record name 3-Cyclopentylpropionyl chloride
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Record name 3-Cyclopentylpropionyl chloride
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Record name 3-cyclopentylpropionyl chloride
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Synthesis routes and methods

Procedure details

A solution of 1.0 g of oxalyl chloride in 15 ml of methylene chloride is added dropwise to a 0° C. solution of 0.65 g of 3-cyclopentylpropionic acid in 15 ml of methylene chloride. The solution is allowed to warm to room temperature and is stirred for 6 hours. The solution is concentrated at reduced pressure, rediluted with 25 ml of methylene chloride and reconcentrated to give 3-cyclopentylpropionyl chloride.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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